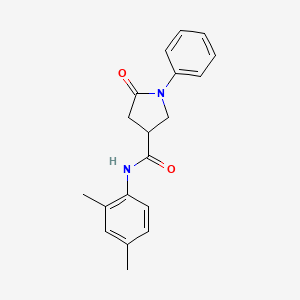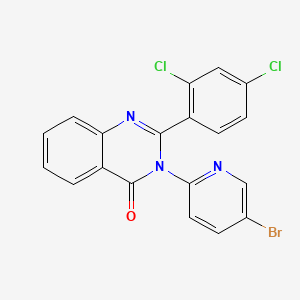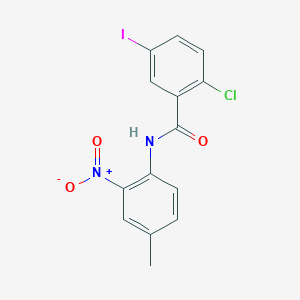
N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its pyrrolidine ring, which is substituted with a phenyl group and a carboxamide group, making it a versatile molecule for research and industrial applications.
作用机制
Target of Action
The compound N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, also known as Oprea1_193248, primarily targets the alpha-adrenergic system and octopamine receptors in the central nervous system . These targets play a crucial role in the regulation of various physiological processes, including neurotransmission and the modulation of immune responses .
Mode of Action
Oprea1_193248 acts as an agonist to its primary targets. It interacts with the alpha-adrenergic system and octopamine receptors, leading to their activation . This interaction inhibits the synthesis of monoamine oxidases and prostaglandins . The inhibition of these enzymes and compounds results in overexcitation, which can lead to paralysis and death in insects .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability . The inhibition of prostaglandin synthesis disrupts the production of these lipid compounds, which play key roles in inflammation, blood flow, and the formation of blood clots .
Pharmacokinetics
It is known that most animal species, including humans, can metabolize the compound rapidly to form six metabolites during biotransformation
Result of Action
The molecular and cellular effects of Oprea1_193248’s action are primarily due to its interaction with its targets and the resulting changes in biochemical pathways. The overexcitation caused by the compound can lead to paralysis and death in insects . In mammals, the compound is less harmful and is used as an insecticide against mite or tick infestation of dogs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Oprea1_193248. For example, the compound’s effectiveness can be affected by the presence of other chemicals in the environment . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of light
生化分析
Biochemical Properties
N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is suggested that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that it may interact with certain transporters or binding proteins, affecting its localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylamine with a suitable keto acid or ester, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, halogenated, or hydroxylated products, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
相似化合物的比较
Similar Compounds
N-(2,4-dimethylphenyl)formamide: Shares a similar aromatic structure but lacks the pyrrolidine ring.
2,4-dimethylphenyl isocyanate: Contains the same aromatic ring but with an isocyanate group instead of the carboxamide group.
N-(2,4-dimethylphenyl)-N’-methylthiourea: Similar aromatic substitution but with a thiourea group.
Uniqueness
N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-8-9-17(14(2)10-13)20-19(23)15-11-18(22)21(12-15)16-6-4-3-5-7-16/h3-10,15H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOURDOCVDXWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(3-methylphenyl)acetamide](/img/structure/B5066140.png)
![N,N-diethyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5066152.png)


![1,3-dimethoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5066166.png)
![N-allyl-N'-[2-(2-chlorophenoxy)ethyl]ethanediamide](/img/structure/B5066167.png)
![1-(2,3-dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5066171.png)
![5-(2-bromophenyl)-4-(4-bromophenyl)-2-[4-(2-phenylethynyl)phenyl]-1H-imidazole](/img/structure/B5066202.png)
![N,N-diallyl-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5066205.png)
![Methyl 4-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzoate](/img/structure/B5066212.png)

![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5066227.png)
![ethyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5066235.png)
![(4E)-1-(3-chloro-4-methylphenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5066243.png)
